Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate
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Overview
Description
Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate is a compound that features a tert-butyl carbamate group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process can be carried out under mild conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually conducted in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar protective group strategies. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH), catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of amides and carbamates.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential as a drug candidate, particularly in the development of antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog used in similar protective group strategies.
Benzyl carbamate: Another protective group with different steric and electronic properties.
Methyl carbamate: A smaller analog with distinct reactivity and solubility characteristics.
Uniqueness
Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate is unique due to the presence of both the thiazole ring and the tert-butyl carbamate group. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)12-7-11-5-6(4-10)15-7/h5H,4,10H2,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBOIRJERIUSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878376-13-7 |
Source
|
Record name | tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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